2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Overview
Description
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a chemical compound that features a guanidine group protected by two tert-butoxycarbonyl (Boc) groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine typically involves the protection of the guanidine group with Boc groups. One common method starts with the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected guanidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1,3-di-Boc-guanidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected guanidine can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free guanidine compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents such as dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in dichloromethane (DCM) as the solvent.
Major Products Formed
Substitution Reactions: The major products are substituted guanidine derivatives, depending on the nature of the substituent introduced.
Deprotection Reactions: The major product is the free guanidine compound, which can be further functionalized or used in various applications.
Scientific Research Applications
2-(2-Aminoethyl)-1,3-di-Boc-guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active guanidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected guanidine group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The deprotection of the Boc groups can reveal the active guanidine moiety, which can interact with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)guanidine: Lacks the Boc protection, making it more reactive but less stable.
1,3-Di-Boc-guanidine: Similar structure but without the aminoethyl group, leading to different reactivity and applications.
N,N’-Di-Boc-guanidine: Another Boc-protected guanidine derivative with different substitution patterns.
Uniqueness
2-(2-Aminoethyl)-1,3-di-Boc-guanidine is unique due to its combination of the aminoethyl group and Boc-protected guanidine. This structure provides a balance between stability and reactivity, making it a versatile intermediate in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKBELHRNEGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451044 | |
Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203258-44-0 | |
Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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